1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene

説明

“1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene” is a type of organic peroxide. Organic peroxides are compounds that are formed by the reaction of hydrogen peroxide with various types of organic compounds . This compound is also known as Cumyl hydroperoxide .

Synthesis Analysis

The synthesis of this compound involves several stages. The simple linear hydroperoxides and hydroxyperoxides form at first and then condense to the linear dimer and trimer analogs . The reaction of acetone with hydrogen peroxide gives various types of organic peroxides of acetone . The linear dihydroperoxide 2,2-dihydroperoxypropane (I) and its dimer bis (2-hydroperoxypropane)peroxide (II) form as a main product in an acetone and hydrogen peroxide mixture, in the absence of an acidic catalyst .Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Chemical Reactions Analysis

The reaction of acetone with hydrogen peroxide gives various types of organic peroxides of acetone. The simple linear hydroperoxides and hydroxyperoxides form at first and then condense to the linear dimer and trimer analogs . The linear dihydroperoxide 2,2-dihydroperoxypropane (I) and its dimer bis (2-hydroperoxypropane)peroxide (II) form as a main product in an acetone and hydrogen peroxide mixture, in the absence of an acidic catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in various databases. The molecular formula of this compound is C9H12O2 . More detailed information about its physical and chemical properties can be found in the ECHA databases .科学的研究の応用

Synthesis and Chemical Reactions

1-(2-Hydroperoxypropan-2-yl)-3-methylbenzene is a compound that can be involved in various synthetic and chemical reaction pathways. For example, it might be used as a precursor or intermediate in the synthesis of complex organic molecules. Studies such as those by Ikeuchi et al. (2019) have explored gold-catalyzed reactions involving similar compounds, where the reactivity of phenylene-tethered allenynes with benzofurans was investigated, leading to the formation of structurally complex derivatives such as 1-(naphth-1-yl)cyclopropa[b]benzofuran derivatives. This highlights the potential of compounds like this compound to participate in cascade cyclization reactions, providing pathways for the synthesis of fused cyclopropanes and acenaphthenes under specific catalytic conditions (Ikeuchi et al., 2019).

Photoluminescence and Material Science

Compounds with structural features similar to this compound may exhibit interesting photoluminescent properties, making them suitable for applications in material science, particularly in the development of fluorescent probes and materials. For instance, research conducted by Zheng Wen-yao (2012) on compounds synthesized from 3-methylbenzene-1,2-diamine demonstrated that these can interact with certain metal ions, like Zn2+, to produce strong fluorescence. Such properties indicate potential uses in the creation of novel luminescent materials or sensors (Zheng Wen-yao, 2012).

Coordination Polymers and Catalysis

The structural versatility of this compound may allow it to act as a ligand in the formation of coordination polymers. Such polymers have been studied for their catalytic properties in various chemical reactions. Research by Liu Guocheng et al. (2018) on similar compounds highlights the synthesis of coordination polymers with significant fluorescent behaviors and enhanced photocatalytic properties, useful in applications such as the degradation of organic pollutants (Liu Guocheng et al., 2018).

Biological Activity and Pharmacology

While specifically excluding information related to drug use, dosage, and side effects, it's noteworthy that compounds structurally related to this compound can exhibit various biological activities. Studies on similar molecules have explored their potential as antitubercular agents, highlighting the diverse biological applications of such compounds. For example, research by Nikil Purushotham and B. Poojary (2018) investigated the antitubercular potential of certain compounds, providing insights into their plausible inhibitory actions against specific enzymes in Mycobacterium tuberculosis (Nikil Purushotham & B. Poojary, 2018).

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(2-hydroperoxypropan-2-yl)-3-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8-5-4-6-9(7-8)10(2,3)12-11/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMZKURHWMWDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C)(C)OO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436228 | |

| Record name | AGN-PC-0MZOXA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4198-72-5 | |

| Record name | AGN-PC-0MZOXA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

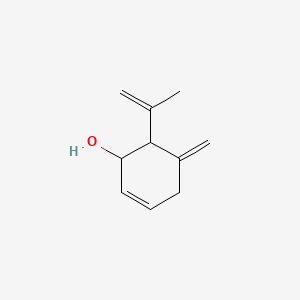

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

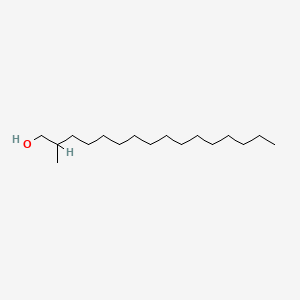

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Bromo-10,11-dihydro-5h-dibenzo[a,d][7]annulen-5-one](/img/structure/B3061005.png)